2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using an acid catalyst to yield the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxy-phenyl)-2-methyl-thiazole: Lacks the carboxylic acid group, resulting in different chemical properties.
4-Methoxyphenylthiazole: Similar structure but without the methyl and carboxylic acid groups.
2-Methylthiazole-4-carboxylic acid: Similar structure but without the methoxyphenyl group.
Uniqueness
2-Methyl-5-(4-methoxy-phenyl)-thiazole-4-carboxylic acid is unique due to the combination of the methoxyphenyl group, methyl group, and carboxylic acid group on the thiazole ring
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(12(14)15)11(17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
DYOYZQJUJDODOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.